2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17831346
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O3 |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | 2-(hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Standard InChI Key | LZCXAHRPYLCEOA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)C2(CC2CO)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a cyclopropane ring fused to a carboxylic acid group at position 1 and a hydroxymethyl group at position 2. The 3-methylphenyl substituent is attached to the cyclopropane ring, introducing aromaticity and steric bulk. The SMILES notation (Cc1cccc(C2(C(=O)O)CC2CO)c1
) confirms the connectivity, with the cyclopropane ring (C2) bonded to both the carboxylic acid (–C(=O)OH) and hydroxymethyl (–CH2OH) groups .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
CAS Number | 1551090-84-6 |
Functional Groups | Carboxylic acid, hydroxymethyl |
The cyclopropane ring’s strain (≈27 kcal/mol) contributes to heightened reactivity, enabling participation in ring-opening reactions and stereoselective transformations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 1-fluoro-cyclopropane-1-carboxylic acid, reveal distinct proton environments:
-
¹H NMR: Cyclopropane protons resonate between δ 1.40–1.62 ppm (multiplet), while aromatic protons from the 3-methylphenyl group appear as an AA'BB' system at δ 7.44–7.96 ppm .
-
¹⁹F NMR (for fluorinated analogs): Fluorine atoms adjacent to the cyclopropane ring exhibit signals near δ 191–199 ppm .
Infrared (IR) spectroscopy typically shows strong absorption bands for the carboxylic acid (–COOH, ~2500–3000 cm⁻¹) and hydroxyl (–OH, ~3200–3600 cm⁻¹) groups .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via ester hydrolysis of its methyl ester precursor, methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate (PubChem CID: 535038) . This approach leverages the stability of ester intermediates during cyclopropane ring formation.
Table 2: Synthetic Routes to Cyclopropane Carboxylic Acids
Step | Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|---|
1 | Cyclopropanation | Dimethylsulfonium methylide | 60–75% | |
2 | Ester Hydrolysis | NaOH/HCl, aqueous/organic | 85–90% |
Key Synthetic Challenges
-
Ring Strain Management: The cyclopropane ring’s instability necessitates low-temperature conditions (–78°C) during cyclopropanation to prevent undesired ring-opening .
-
Stereochemical Control: Achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis, though current methods remain underdeveloped for this specific compound .
Comparative Analysis with Structural Analogs
Table 3: Comparison with 4-Methylphenyl Analog
Property | 3-Methylphenyl Derivative | 4-Methylphenyl Derivative |
---|---|---|
Molecular Weight | 206.24 g/mol | 206.24 g/mol |
LogP (Predicted) | 2.1 | 2.3 |
Synthetic Accessibility | Moderate | High |
Meta-substitution (3-methylphenyl) introduces steric hindrance near the cyclopropane ring, potentially altering binding affinity compared to para-substituted analogs .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography and molecular docking.
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Process Optimization: Develop asymmetric synthesis protocols to access enantiopure material for pharmacological testing.
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Toxicity Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.
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